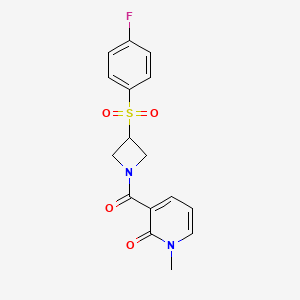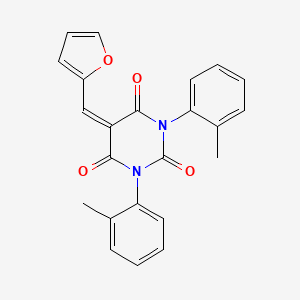
5-(2-furylmethylene)-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furylmethylene)-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Phosphors
A study by Kumar et al. (2014) discusses the synthesis of organic phosphors, including a compound structurally similar to the queried chemical, which showed luminescence properties. These organic phosphors exhibited broadband photoluminescence (PL) emission spectra, making them potential candidates for applications in luminescence and display technologies (Kumar et al., 2014).
Schiff Bases and Bis(aminophosphonates)
Research by Kraicheva et al. (2004) focused on the synthesis of Schiff bases and related bis(aminophosphonates) containing furyl moieties. These compounds have been characterized through various spectroscopic methods, indicating potential utility in various fields of chemistry and materials science (Kraicheva et al., 2004).
High-Performance Polymers
Guan et al. (2015) synthesized a series of high-performance polymers incorporating pyridine and biphenyl units. These polymers demonstrated properties such as solubility, thermal and mechanical stability, and crystallinity, suggesting their applicability in advanced material technologies (Guan et al., 2015).
Fluorinated Polyimides
Madhra et al. (2002) synthesized novel fluorinated polyimides that showed high thermal stability and good solubility in organic solvents. These materials also formed transparent films with strong mechanical properties, indicating their potential in advanced material applications (Madhra et al., 2002).
Antimicrobial and Anticancer Agents
Altalbawy (2013) investigated compounds prepared from reactions involving similar furyl-substituted moieties. These compounds exhibited significant antimicrobial and anticancer activities, suggesting potential applications in pharmaceutical research (Altalbawy, 2013).
Catalyst-Free Synthesis in Pharmaceuticals
Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for pharmaceuticals using a series of functionalized pyrimidine derivatives. This method emphasizes eco-friendliness and high yield, which is critical in the pharmaceutical industry (Brahmachari & Nayek, 2017).
Propiedades
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-15-8-3-5-11-19(15)24-21(26)18(14-17-10-7-13-29-17)22(27)25(23(24)28)20-12-6-4-9-16(20)2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRRPPAIVMXYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)N(C2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)
![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)


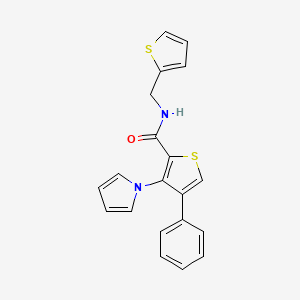
![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)
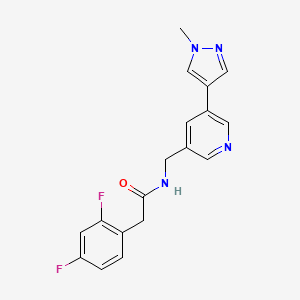
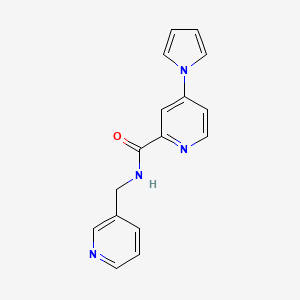

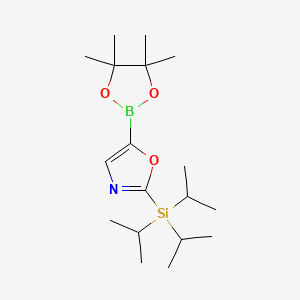

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)
